

An In-depth Technical Guide on the Sesquiterpene Daucene

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Compound of Interest

Compound Name: *Daucene*

Cat. No.: *B097725*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core physicochemical properties, synthesis, and potential biological relevance of **daucene**, a bicyclic sesquiterpene. The information is compiled to serve as a foundational resource for professionals engaged in natural product chemistry, pharmacology, and drug discovery.

Core Molecular Data

Daucene is a natural bicyclic hydrocarbon belonging to the sesquiterpene class. It is found in various plants, most notably in carrot seed oil (*Daucus carota*).^{[1][2]} Its molecular structure and properties are summarized below.

Table 1: Physicochemical Properties of **Daucene**

Property	Value	Source(s)
Molecular Formula	C ₁₅ H ₂₄	[3][4][5][6]
Molecular Weight	204.35 g/mol	[3][4][5][6]
CAS Number	16661-00-0	[4][6]
IUPAC Name	6,8a-dimethyl-3-propan-2-yl- 2,4,5,8-tetrahydro-1H-azulene	[3]
Boiling Point	275.00 to 276.00 °C @ 760.00 mm Hg	[3]
Flash Point	108.33 °C (227.00 °F)	[1]
Density	~0.9 g/cm ³	[4]
LogP (Octanol/Water)	4.869	[6]
Appearance	Data not available; likely an oil	N/A

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. Below are representative protocols for the extraction and chemical synthesis of **daucene**.

Daucene is a component of essential oils from plants like carrots.[1][2] The following protocol outlines a general method for its extraction and isolation, based on standard techniques for natural products.[7][8]

Protocol: Solvent Extraction and Chromatographic Isolation of **Daucene**

- Plant Material Preparation:
 - Collect and air-dry plant material (e.g., carrot seeds) in the shade to prevent the degradation of volatile compounds.
 - Grind the dried material into a coarse powder to increase the surface area for extraction.
[8]

- Solvent Extraction:

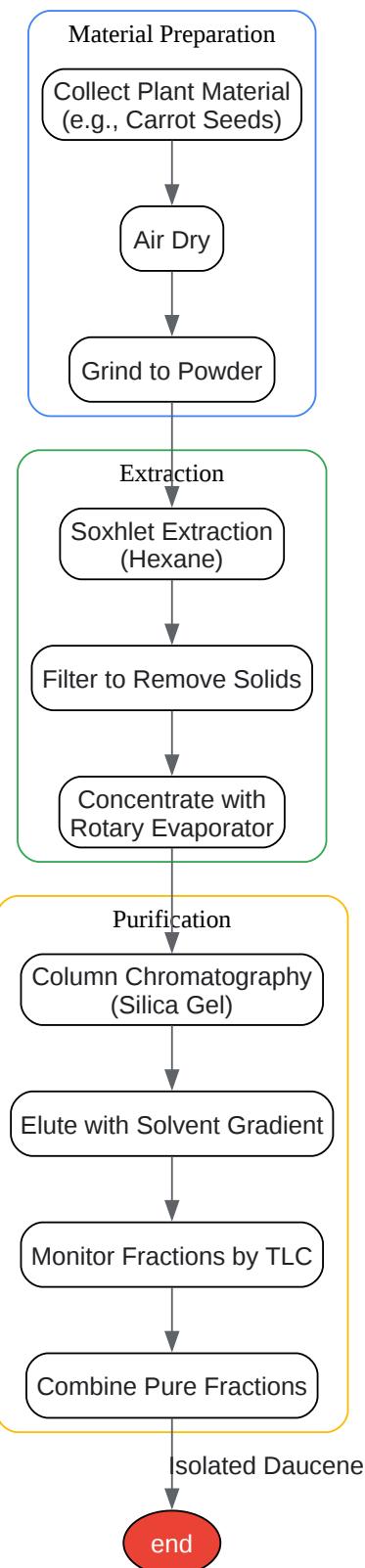
- Perform exhaustive extraction of the powdered plant material using a non-polar solvent like hexane in a Soxhlet apparatus. This method is efficient for extracting lipids and terpenes.^[7]
- Alternatively, macerate the powder in the solvent at room temperature for several days with periodic agitation.
- Following extraction, filter the mixture to remove solid plant residue.

- Concentration:

- Concentrate the resulting filtrate using a rotary evaporator under reduced pressure to yield a crude essential oil extract.

- Chromatographic Purification:

- Subject the crude extract to column chromatography using silica gel as the stationary phase.
- Elute the column with a gradient of solvents, starting with a non-polar solvent (e.g., hexane) and gradually increasing polarity by adding a more polar solvent (e.g., ethyl acetate).
- Collect fractions and monitor them using Thin Layer Chromatography (TLC) to identify those containing **daucene**.
- Combine the pure fractions and evaporate the solvent to obtain isolated **daucene**.

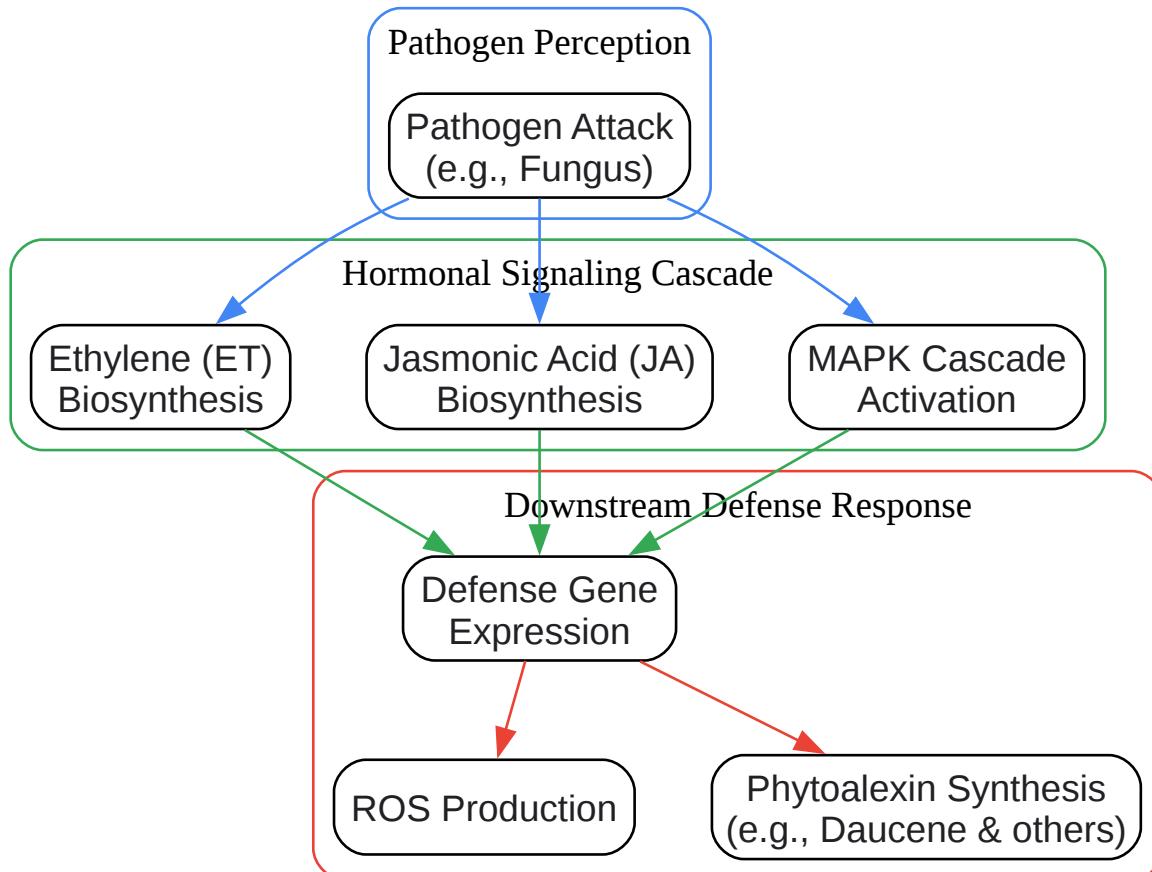
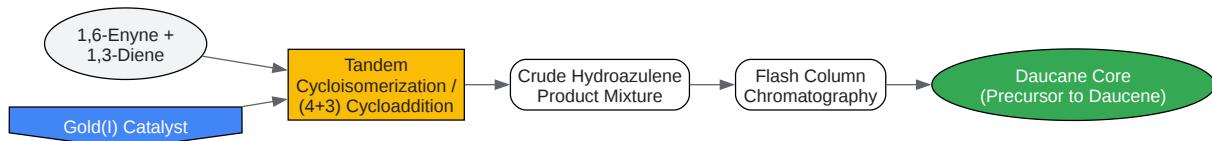
[Click to download full resolution via product page](#)**Caption:** General workflow for the extraction and isolation of **daucene**.

The chemical synthesis of **daucene** has been achieved through various routes. One notable approach involves an enantioselective total synthesis starting from (R)-(+)-limonene, a readily available natural product.^[6] Another advanced method utilizes a gold(I)-catalyzed cycloaddition to construct the core hydroazulene skeleton.^[3]

Protocol: Gold(I)-Catalyzed Synthesis of the Daucane Core

This protocol is a conceptual summary based on a reported synthetic strategy.^[3]

- Catalyst Preparation: Prepare the active gold(I) catalyst in situ or use a commercially available gold precatalyst complexed with an appropriate ligand.
- Reactant Preparation: Synthesize or procure the starting materials: a suitable 1,6-ene and a 1,3-diene.
- Cycloaddition Reaction:
 - In an inert atmosphere glovebox or Schlenk line, dissolve the 1,6-ene and the 1,3-diene in an anhydrous, degassed solvent (e.g., dichloromethane).
 - Add the gold(I) catalyst to the solution to initiate the reaction.
 - Stir the reaction at the specified temperature (e.g., room temperature or slightly elevated) and monitor its progress by TLC or GC-MS.
- Workup and Purification:
 - Upon completion, quench the reaction and remove the solvent under reduced pressure.
 - Purify the resulting crude product (the hydroazulene core) using flash column chromatography to yield the daucane skeleton, which can then be converted to **daucene** through subsequent steps.



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